{bicyclo[4.1.0]heptan-1-yl}methanol
Overview
Description
{bicyclo[410]heptan-1-yl}methanol is an organic compound with the molecular formula C₈H₁₄O It is a member of the bicyclic alcohol family, characterized by a bicyclo[410]heptane skeleton with a hydroxymethyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[4.1.0]heptan-1-yl}methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the bicyclo[4.1.0]heptane ring system. This can be achieved through the cyclopropanation of a suitable diene precursor using a metal catalyst such as platinum or rhodium.
Hydroxymethylation: The next step is the introduction of the hydroxymethyl group. This can be accomplished by reacting the bicyclo[4.1.0]heptane intermediate with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by hydroxymethylation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {bicyclo[4.1.0]heptan-1-yl}methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: {bicyclo[4.1.0]heptan-1-yl}methanone.
Reduction: {bicyclo[4.1.0]heptan-1-yl}methane.
Substitution: Various alkylated or sulfonated derivatives.
Scientific Research Applications
Chemistry
{bicyclo[4.1.0]heptan-1-yl}methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its rigid bicyclic structure.
Medicine
The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure can be exploited to design molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of {bicyclo[4.1.0]heptan-1-yl}methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
{bicyclo[4.1.0]heptane-1-methanol}: Similar structure but lacks the hydroxymethyl group.
{bicyclo[3.1.1]heptane-1-methanol}: Different ring system with a similar functional group.
{bicyclo[2.2.1]heptane-1-methanol}: Another bicyclic alcohol with a different ring size.
Uniqueness
{bicyclo[4.1.0]heptan-1-yl}methanol is unique due to its specific bicyclic structure and the presence of the hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-bicyclo[4.1.0]heptanylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-4-2-1-3-7(8)5-8/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJSMYIXEWHDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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